N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(3-phenylpropyl)ethanediamide
Description
The compound N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(3-phenylpropyl)ethanediamide (CAS: 877631-52-2, referred to hereafter as the target compound) is a substituted ethanediamide featuring a furan-2-yl moiety, a 4-phenylpiperazine group, and a 3-phenylpropyl chain. Its molecular formula is C₂₇H₃₂N₄O₃, with a molecular weight of 460.568 g/mol . The structure combines aromatic (furan, phenyl) and heterocyclic (piperazine) components, linked via an ethanediamide backbone.
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(3-phenylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O3/c32-26(28-15-7-11-22-9-3-1-4-10-22)27(33)29-21-24(25-14-8-20-34-25)31-18-16-30(17-19-31)23-12-5-2-6-13-23/h1-6,8-10,12-14,20,24H,7,11,15-19,21H2,(H,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWXNTWKLQQVEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C(=O)NCCCC3=CC=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(3-phenylpropyl)ethanediamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, potential mechanisms of action, and implications for future studies.
Structural Characteristics
The compound features a furan ring , a phenylpiperazine moiety , and an ethanediamide functional group . Its molecular formula is , with a molecular weight of approximately 462.5 g/mol. The presence of these structural elements suggests the potential for diverse biological interactions, particularly in neuropharmacology and oncology.
While specific mechanisms for this compound remain underexplored, several studies indicate that compounds with similar structures often interact with neurotransmitter systems and various receptors:
- Adenosine Receptors : Compounds related to phenylpiperazine derivatives have been shown to act as antagonists at A2A adenosine receptors, which are implicated in neurodegenerative diseases such as Alzheimer's.
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated inhibitory activity against acetylcholinesterase, suggesting potential applications in treating cognitive disorders.
- Serotonin Receptors : The phenylpiperazine structure is known for its interaction with serotonin receptors, influencing mood and anxiety-related pathways.
Cytotoxicity and Antimicrobial Activity
Research on related compounds has indicated promising cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Methyl-5-hydroxymethyl-2-furan carboxylate | HeLa | 12.5 |
| N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide | HepG2 | Not yet established |
These findings suggest that the incorporation of furan and piperazine moieties may enhance biological activity compared to other structures lacking these components.
Neuropharmacological Studies
In studies focusing on neuropharmacological effects, compounds similar to this compound have shown:
- Anxiolytic Effects : Potential modulation of anxiety-related behaviors in animal models.
- Antidepressant Activity : Similar structures have been reported to exhibit antidepressant-like effects through serotonergic pathways.
Case Studies
A notable case study involved the synthesis and evaluation of derivatives containing furan rings, demonstrating significant activity against both Gram-positive and Gram-negative bacteria. The derivative exhibited an MIC (Minimum Inhibitory Concentration) of 1.00 µg/mL against Staphylococcus aureus . This highlights the potential antimicrobial properties of compounds incorporating furan moieties.
Future Directions
Given the structural complexity and preliminary findings regarding its biological activity, further research is warranted:
- In-depth Mechanistic Studies : Investigating specific receptor interactions and signaling pathways.
- In Vivo Studies : Assessing the pharmacokinetics and therapeutic efficacy in animal models.
- Structure-Activity Relationship (SAR) Analysis : Systematically modifying the compound to optimize biological activity.
Comparison with Similar Compounds
Structural Analogues from the Same Series
lists several ethanediamide derivatives synthesized alongside the target compound, differing in substituents at the N' and N positions. Key comparisons are summarized below:
Key Observations :
- BA72388 introduces a 4-chlorophenyl group, increasing molecular weight and lipophilicity compared to the target compound. Chlorine substitution may enhance receptor binding affinity in hydrophobic pockets .
- BB89860 replaces the 3-phenylpropyl group with a 3-hydroxypropyl chain, significantly reducing molecular weight and increasing hydrophilicity. This modification could improve aqueous solubility but reduce membrane permeability .
- BA75358 incorporates a morpholinyl group, a heterocycle known to enhance metabolic stability and solubility. This substitution may influence pharmacokinetic properties .
Ethanediamides with Alternative Aromatic Substituents
describes N-[(2,4-dimethoxyphenyl)methyl]-N'-[2-(2-pyridinyl)ethyl]ethanediamide (CAS: 745047-53-4), which shares the ethanediamide core but differs in aromatic substitution:
Piperazine-Containing Derivatives
synthesizes piperazine derivatives such as 3-[4-(4-Nitrophenyl)piperazin-1-yl]propyl methanesulphonate (3j) and 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propyl methanesulphonate (3k). While these lack the ethanediamide backbone, their 4-arylpiperazine groups share similarities with the target compound:
- Methoxy substituents (3k) may enhance solubility and π-stacking interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
